molecular formula C49H91N15O15 B610160 Polymyxin D2 CAS No. 34167-45-8

Polymyxin D2

Cat. No.: B610160
CAS No.: 34167-45-8
M. Wt: 1130.35
InChI Key: AMOWTOQDROFIIR-ALESKEBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Polymyxin (B74138) Class and Significance in Addressing Gram-Negative Resistance

The polymyxins are a group of polypeptide antibiotics that are primarily effective against Gram-negative bacteria. wikipedia.orgontosight.ai Their mechanism of action involves disrupting the bacterial cell membrane, which leads to cell death. ontosight.ainih.gov This class of antibiotics is considered a last resort for treating infections caused by multidrug-resistant (MDR) Gram-negative pathogens, such as Pseudomonas aeruginosa, Acinetobacter baumannii, and carbapenem-resistant Enterobacteriaceae. nih.govnih.gov The rise of these formidable pathogens has necessitated a renewed interest in polymyxins, despite their known toxicities. nih.govrsdjournal.org

The primary target of polymyxins is the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. nih.gov The positively charged polymyxin molecule binds to the negatively charged LPS, displacing essential divalent cations like magnesium and calcium. nih.gov This initial interaction destabilizes the outer membrane, increasing its permeability and allowing the antibiotic to further disrupt the cell's integrity. nih.gov

Historical Context of Polymyxin Discovery and Resurgence in Research

The polymyxin class of antibiotics was first discovered in 1947 from the soil bacterium Bacillus polymyxa. nih.govnih.gov Several different polymyxins, designated A, B, C, D, and E, were isolated. oup.com However, due to concerns over nephrotoxicity (kidney damage) and neurotoxicity (nerve damage), only polymyxin B and polymyxin E (colistin) were widely adopted for clinical use. oup.comcapes.gov.br For several decades, the use of polymyxins declined as newer, less toxic antibiotics became available. oup.comresearchgate.net

The 1990s marked a turning point with the emergence of MDR Gram-negative bacteria, for which treatment options were scarce. researchgate.net This critical need led to the clinical reintroduction of polymyxin B and colistin (B93849) as salvage therapies. capes.gov.brresearchgate.net This resurgence has also sparked renewed research into the entire polymyxin class, including the less-studied members like Polymyxin D2, in the hope of finding derivatives with improved efficacy and a better safety profile. mdpi.comnih.gov

Specific Research Focus on this compound and its Distinctive Characteristics

This compound, like other polymyxins, is a cationic lipopeptide produced by Paenibacillus polymyxa. medchemexpress.comresearchgate.net Its structure consists of a cyclic heptapeptide (B1575542), a tripeptide side chain, and a fatty acyl tail. medchemexpress.com What distinguishes this compound from the more common polymyxins B and E are specific amino acid substitutions within its peptide ring. Notably, Polymyxin D contains a D-Serine at position 3, whereas polymyxins B and E have L-α,γ-diaminobutyric acid in that position. researchgate.net It also has an L-Threonine at position 7 instead of the L-Leucine found in polymyxin E or the D-Phenylalanine in polymyxin B. nih.govresearchgate.net

Recent research has focused on characterizing the biosynthetic cluster responsible for producing Polymyxin D and evaluating its antimicrobial activity. Studies have shown that natural polymyxins D1 and D2 exhibit excellent in vitro antibacterial activity against clinically relevant pathogens like Klebsiella pneumoniae and Acinetobacter baumannii. researchgate.netacs.org This has highlighted the potential of these "unusual" polymyxins and opened avenues for manipulating their biosynthesis to create novel analogues with potentially superior therapeutic properties. researchgate.netacs.org The unique structural features of this compound may influence its interaction with bacterial membranes and its toxicity profile, making it a valuable subject for further investigation in the quest for next-generation antibiotics. nih.gov

Properties

CAS No.

34167-45-8

Molecular Formula

C49H91N15O15

Molecular Weight

1130.35

IUPAC Name

N-[(2S)-4-amino-1-[[(2S,3R)-3-hydroxy-1-[[(2R)-3-hydroxy-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3,12-bis[(1R)-1-hydroxyethyl]-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide

InChI

InChI=1S/C49H91N15O15/c1-24(2)10-8-9-11-36(69)55-29(12-17-50)43(73)63-39(28(7)68)49(79)61-35(23-65)46(76)58-33-16-21-54-47(77)37(26(5)66)62-44(74)32(15-20-53)57-40(70)31(14-19-52)59-48(78)38(27(6)67)64-45(75)34(22-25(3)4)60-41(71)30(13-18-51)56-42(33)72/h24-35,37-39,65-68H,8-23,50-53H2,1-7H3,(H,54,77)(H,55,69)(H,56,72)(H,57,70)(H,58,76)(H,59,78)(H,60,71)(H,61,79)(H,62,74)(H,63,73)(H,64,75)/t26-,27-,28-,29+,30+,31+,32+,33+,34-,35-,37+,38+,39+/m1/s1

InChI Key

AMOWTOQDROFIIR-ALESKEBOSA-N

SMILES

CC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)C(C)O)CCN)CCN)C(C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Polymyxin D2; 

Origin of Product

United States

Discovery, Isolation, and Biological Origin of Polymyxin D2

Identification and Source Organism: Paenibacillus polymyxa ATCC 10401

Polymyxin (B74138) D2 is a natural product synthesized by the bacterium Paenibacillus polymyxa, specifically the strain designated ATCC 10401. Originally classified under the genus Bacillus, P. polymyxa is a Gram-positive, spore-forming rod-shaped bacterium commonly found in soil ecosystems.

The isolation of polymyxins involves culturing P. polymyxa ATCC 10401 in a suitable nutrient broth medium. As the bacteria grow and metabolize, they produce and secrete a complex of polymyxin compounds into the fermentation broth. Subsequent extraction and purification steps, often involving techniques like chromatography, are necessary to isolate the polymyxin mixture and separate its individual components. Research into the biosynthetic machinery of this organism has identified the specific nonribosomal peptide synthetase (NRPS) gene cluster responsible for the production of Polymyxin D.

Early Research on Polymyxin D Subtypes (D1 and D2)

Initial investigations into the antibiotic substances produced by various Bacillus polymyxa strains revealed several related but distinct compounds. To create a standardized system of nomenclature, the generic term "Polymyxin" was adopted, with individual members designated by letters (A, B, C, D, etc.). The substance originally referred to simply as "polymyxin" by one of the discovery groups was later classified as Polymyxin D.

Further detailed analysis demonstrated that Polymyxin D was not a single, homogenous compound but rather a mixture of two closely related subtypes, which were named Polymyxin D1 and Polymyxin D2. This microheterogeneity is a common characteristic of polymyxin antibiotics. The primary structural difference between these subtypes lies in the composition of the N-terminal fatty acid tail, a crucial component for the molecule's antibacterial activity.

This differentiation was made possible through advanced analytical techniques, such as chromatography, which could separate molecules based on slight differences in their physical and chemical properties. It was established that, analogous to other polymyxin pairs like Polymyxin B1 and B2, the distinction between D1 and D2 is the presence of a different fatty acid moiety. Polymyxin D1 contains a 6-methyloctanoic acid tail, while this compound is acylated with 6-methylheptanoic acid. This seemingly minor difference in the length of the fatty acid chain by one methyl group is the defining structural variance between the two subtypes.

Data Tables

Table 1: Characteristics of Polymyxin D Source Organism

Characteristic Description
Organism Paenibacillus polymyxa
Strain ATCC 10401
Gram Stain Positive
Morphology Rod-shaped, spore-forming
Natural Habitat Soil

| Primary Antibiotic Product | Polymyxin D (complex of D1 and D2) |

Table 2: Structural Comparison of Polymyxin D Subtypes

Feature Polymyxin D1 This compound
Peptide Core Identical Identical
N-terminal Fatty Acid (+)-6-Methyloctanoic acid 6-Methylheptanoic acid

| Defining Difference | C9 branched-chain fatty acid | C8 branched-chain fatty acid |

Biosynthesis and Production of Polymyxin D2

Nonribosomal Peptide Synthetase (NRPS) System for Polymyxin (B74138) D Synthesis

Polymyxins are classified as nonribosomal lipopeptides, assembled by large, multifunctional enzymes. researchgate.netacs.org The core of this synthesis is a multienzyme complex encoded by a specific gene cluster. nih.govnih.gov

The genetic foundation for polymyxin synthesis is a large gene cluster, approximately 40-41 kb in size, which contains five essential open reading frames designated pmxA, pmxB, pmxC, pmxD, and pmxE. nih.govnih.govnih.gov These genes encode the proteins necessary for both the assembly of the peptide and its transport out of the bacterial cell.

The roles of these genes are distinctly divided:

Synthetase Genes: pmxA, pmxB, and pmxE encode the large, modular polymyxin synthetase enzymes that sequentially assemble the amino acid building blocks. researchgate.netnih.govnih.govnih.gov Disruption of these genes, particularly pmxE, has been shown to abolish polymyxin production entirely. nih.govnih.gov

Transporter Genes: pmxC and pmxD encode proteins that form an ATP-binding cassette (ABC) transporter system. researchgate.netnih.govnih.gov This transporter is responsible for exporting the completed polymyxin molecule across the cell membrane to the extracellular space. nih.gov

Table 1: Genes in the Polymyxin Biosynthetic Cluster

Gene Encoded Protein Function
pmxA Polymyxin Synthetase A Part of the NRPS enzyme complex; incorporates amino acids into the peptide chain. researchgate.netnih.govnih.gov
pmxB Polymyxin Synthetase B Part of the NRPS enzyme complex; contains the final module for peptide assembly. researchgate.netnih.govnih.gov
pmxC ABC Transporter Component of the transport system for polymyxin export. researchgate.netnih.govnih.gov
pmxD ABC Transporter Component of the transport system for polymyxin export. researchgate.netnih.govnih.gov

| pmxE | Polymyxin Synthetase E | Part of the NRPS enzyme complex; initiates peptide synthesis. researchgate.netnih.govnih.gov |

The polymyxin synthetase enzymes (PmxA, PmxB, PmxE) are organized into modules, with each module typically responsible for the recognition, activation, and incorporation of a single amino acid into the growing peptide chain. A key structural feature of Polymyxin D that distinguishes it from other polymyxins like B and E is the presence of a D-Serine (D-Ser) residue at position 3 of the peptide ring, instead of L-α,γ-diaminobutyric acid (L-Dab). researchgate.netacs.orgresearchgate.net

This specific stereochemical configuration is achieved by a specialized domain within the NRPS machinery. Research has identified that Module 3 of the PmxE synthetase contains an auxiliary epimerization (E) domain. researchgate.netacs.orgresearchgate.netscience.gov This domain's function is to catalyze the conversion of the standard L-Serine (L-Ser) into its D-enantiomer (D-Ser) immediately before it is incorporated into the peptide. researchgate.netacs.orgresearchgate.net

Other notable domains include the adenylation (A) domains, which select the specific amino acid substrate, and the thioesterase (TE) domain, located in the final module encoded by pmxB, which is responsible for cyclizing and releasing the completed lipopeptide. researchgate.net

Precursor Amino Acid Metabolism and Incorporation

The production rate and final structure of Polymyxin D2 are heavily dependent on the intracellular availability of its constituent precursor amino acids.

The availability of precursor amino acids can directly influence the yield of polymyxin production. researchgate.net Studies have shown that supplementing the fermentation culture medium with specific amino acids can significantly alter the output of this compound. researchgate.netresearchgate.net

Interestingly, feeding the culture with certain amino acids can also lead to the creation of novel polymyxin analogues by incorporating different amino acids at positions 3, 6, and 7, demonstrating a degree of flexibility in the NRPS system's substrate recognition. researchgate.netacs.orgresearchgate.net

Table 2: Effect of Exogenous Amino Acid Supplementation on Polymyxin D Production

Amino Acid(s) Observed Effect
L-Glutamate, Glycine Significantly increased production of Polymyxin D1 and D2. researchgate.netnih.gov
L-Alanine, L-Arginine, L-Histidine, L-Cysteine, L-Asparagine, L-Glutamine, L-Serine, L-Threonine Stimulated production of Polymyxin D1 and D2 in a concentration-dependent manner. nih.govresearchgate.net

| Various individual amino acids | Led to the incorporation of different amino acids at positions 3, 6, and 7, creating unnatural analogues. researchgate.netresearchgate.net |

Metabolic engineering offers a purposeful approach to modify an organism's cellular processes to improve the production of a desired compound. nptel.ac.infrontiersin.org This strategy can be applied to enhance the yield of this compound or to generate novel, potentially improved analogues. mdpi.comrsc.org

Key metabolic engineering strategies include:

NRPS Engineering: The modular nature of the NRPS system is a prime target for engineering. Structural modeling of the adenylation domains within PmxE and PmxA suggests they possess the flexibility to bind amino acids with larger side chains than their naturally preferred substrates. researchgate.netacs.orgresearchgate.net By modifying the specificity of these domains through protein engineering, it is possible to direct the incorporation of non-native amino acids, thereby creating a diverse range of new polymyxin analogues. researchgate.net

While many specific examples focus on enhancing Polymyxin B, the principles are directly applicable to this compound. nih.govresearchgate.net

Heterologous Expression Systems for Recombinant Production

A significant advancement in antibiotic production is the use of heterologous expression, which involves transferring the entire biosynthetic gene cluster from its native, often slow-growing or difficult-to-culture organism, into a more robust and well-characterized industrial host. google.comuni-saarland.de

The entire polymyxin gene cluster (pmx) has been successfully transferred from Paenibacillus polymyxa into the workhorse industrial bacterium Bacillus subtilis. nih.govnih.govjmb.or.kr This recombinant B. subtilis strain was shown to be capable of producing polymyxin. nih.govnih.gov However, for efficient production, the culture medium had to be supplemented with L-2,4-diaminobutyric acid (L-Dab), a key non-proteinogenic amino acid that is a major component of the polymyxin structure, indicating that the heterologous host may not produce this precursor in sufficient quantities. nih.govnih.gov

This approach not only provides a potential route for more efficient and scalable production but also creates a more genetically tractable platform for carrying out the metabolic and NRPS engineering strategies described above to generate novel polymyxin derivatives. jmb.or.kr

Molecular Structure and Conformation of Polymyxin D2

The fundamental structure of Polymyxin (B74138) D2 is a non-ribosomally synthesized lipopeptide, characterized by a cyclic peptide core attached to a linear peptide side chain that is capped by a fatty acid moiety.

Primary Amino Acid Sequence and Cyclization

The peptide component of Polymyxin D2 is a decapeptide, meaning it is composed of ten amino acids. A defining feature of polymyxins is their cyclic structure, which in this compound is formed by an amide bond between the γ-amino group of the L-α,γ-diaminobutyric acid (Dab) residue at position 4 and the C-terminal carboxyl group of the L-Threonine (Thr) residue at position 10. nih.govacs.org This cyclization results in a heptapeptide (B1575542) ring with a tripeptide side chain.

The primary amino acid sequence of this compound is as follows:

PositionAmino Acid Residue
1L-α,γ-Diaminobutyric acid (Dab)
2L-Threonine (Thr)
3D-Serine (D-Ser)
4L-α,γ-Diaminobutyric acid (Dab)
5L-α,γ-Diaminobutyric acid (Dab)
6D-Leucine (D-Leu)
7L-Threonine (Thr)
8L-α,γ-Diaminobutyric acid (Dab)
9L-α,γ-Diaminobutyric acid (Dab)
10L-Threonine (Thr)

Table 1: Primary Amino Acid Sequence of this compound

Distinctive Amino Acid Residues (e.g., D-Ser at Position 3, L-Thr at Position 7)

This compound possesses a unique amino acid composition that distinguishes it from the more clinically prevalent polymyxins, such as Polymyxin B and Polymyxin E (Colistin). A key distinguishing feature is the presence of a D-Serine (D-Ser) residue at position 3. ub.edu This is a notable substitution, as Polymyxins B and E contain L-α,γ-diaminobutyric acid (L-Dab) at this position. nih.gov

Comparison with Polymyxin B and E Structural Features

The structural variations between this compound and Polymyxins B and E are crucial for understanding their differential properties. The table below highlights the key amino acid differences.

PositionThis compoundPolymyxin BPolymyxin E (Colistin)
3D-SerL-DabL-Dab
6D-LeuD-PheD-Leu
7L-ThrL-LeuL-Leu

Table 2: Comparison of Amino Acid Residues in this compound, B, and E

These differences in the amino acid sequence, particularly within the cyclic portion of the molecule, contribute to variations in their antibacterial spectra and potency.

Fatty Acyl Side Chain Characteristics

The lipophilic character of this compound is conferred by a fatty acyl chain attached to the N-terminus of the tripeptide side chain. In this compound, this is specifically a 6-methylheptanoic acid moiety. ub.eduwikipedia.org This branched-chain fatty acid is a crucial component for the molecule's interaction with the bacterial outer membrane. The "D2" designation within the polymyxin D series specifically refers to the presence of this 6-methylheptanoyl group, distinguishing it from Polymyxin D1 which has a 6-methyloctanoyl tail. ub.edu

Conformational Analysis in Solution and Membrane Environments

The three-dimensional conformation of polymyxins is critical for their biological function. In aqueous solutions, polymyxins like Polymyxin B and E tend to exist in a flexible, random coil conformation. nih.gov However, upon interaction with the lipopolysaccharide (LPS) of the Gram-negative bacterial outer membrane, they adopt a more rigid and defined structure. nih.gov

While specific high-resolution NMR or X-ray crystallography studies on this compound are not extensively available, the general principles of polymyxin conformational changes are applicable. It is understood that polymyxins fold into an amphipathic structure when bound to LPS. nih.govnih.gov This conformation orients the cationic Dab residues to one face for electrostatic interactions with the negatively charged phosphate (B84403) groups of lipid A, while the hydrophobic residues and the fatty acyl tail are oriented to another face to interact with the lipid portions of the membrane. nih.govnih.gov This insertion and interaction lead to the disruption of the outer membrane. Molecular dynamics simulations of other polymyxins have shown that they form a folded conformation as they penetrate the hydrophobic core of the outer membrane. d-nb.info

Stereochemical Analysis and Chirality

PositionAmino AcidStereochemistry
1α,γ-Diaminobutyric acid (Dab)L
2Threonine (Thr)L
3Serine (Ser)D
4α,γ-Diaminobutyric acid (Dab)L
5α,γ-Diaminobutyric acid (Dab)L
6Leucine (Leu)D
7Threonine (Thr)L
8α,γ-Diaminobutyric acid (Dab)L
9α,γ-Diaminobutyric acid (Dab)L
10Threonine (Thr)L

Table 3: Stereochemical Configuration of Amino Acid Residues in this compound

The presence of D-amino acids is a common feature in non-ribosomally synthesized peptides and is thought to confer resistance to proteolytic degradation.

Mechanism of Action at the Molecular and Cellular Level

Initial Interaction with Gram-Negative Bacterial Outer Membrane (OM)

The primary target of Polymyxin (B74138) D2 is the lipopolysaccharide (LPS) component of the outer membrane of Gram-negative bacteria. The initial interaction is a critical step that triggers a cascade of events leading to membrane destabilization.

Polymyxin D2, a cationic polypeptide, is electrostatically attracted to the anionic sites on the LPS molecules. Specifically, the positively charged α,γ-diaminobutyric acid (Dab) residues of this compound form strong electrostatic bonds with the negatively charged phosphate (B84403) groups of Lipid A, the lipid component of LPS. nih.govnih.govnih.govnih.gov This initial binding is a crucial determinant of polymyxin activity. nih.gov The amphipathic nature of polymyxins, possessing both hydrophilic and lipophilic regions, facilitates this interaction at the bacterial outer membrane. nih.gov

The outer membrane of Gram-negative bacteria is stabilized by divalent cations, primarily magnesium (Mg²⁺) and calcium (Ca²⁺), which form ionic bridges between adjacent LPS molecules. nih.govnih.gov this compound competitively displaces these stabilizing cations from their binding sites on the phosphate groups of LPS. nih.govnih.govnih.govukm.edu.mynih.gov This displacement is a key step in disrupting the integrity of the outer membrane. The presence of excess divalent cations can antagonize the activity of polymyxins, highlighting the importance of this displacement in their mechanism of action. ukm.edu.my

The displacement of divalent cations weakens the lateral electrostatic interactions between LPS molecules, leading to a significant destabilization of the outer membrane. nih.govnih.gov This destabilization results in an increase in the permeability of the outer membrane, allowing for the passage of this compound itself and other molecules that are normally excluded. nih.govnih.govresearchgate.net This process is often referred to as a "self-promoted uptake" pathway. nih.govnih.gov The disruption of the outer membrane's barrier function makes the bacterium more susceptible to other antimicrobial agents and leads to the leakage of periplasmic components. nih.gov

Interaction with Cytoplasmic Membrane (CM) and Subsequent Disruptions

After crossing the destabilized outer membrane, this compound interacts with the cytoplasmic (inner) membrane, leading to further damage and eventual cell death.

The initial damage to the outer membrane by this compound facilitates its own uptake into the periplasmic space. nih.govnih.gov This "self-promoted uptake" is a consequence of the electrostatic and hydrophobic interactions that disrupt the normal barrier function of the outer membrane. nih.govnih.govubc.ca Once in the periplasm, this compound can access the cytoplasmic membrane. The ability of polymyxins to permeabilize the outer membrane is a key feature of their mechanism. mdpi.com

Upon reaching the cytoplasmic membrane, this compound interacts with the phospholipids of the bilayer, leading to a loss of membrane integrity. This disruption causes the leakage of essential intracellular contents, such as ions and metabolites, and the dissipation of the membrane potential, ultimately resulting in bacterial cell death. nih.govyoutube.com

Table 1: Summary of this compound Interactions with the Bacterial Cell Envelope

Interaction Phase Molecular Target Key Events References
Initial Outer Membrane Interaction Lipopolysaccharide (LPS) Electrostatic binding of this compound to Lipid A. nih.govnih.govnih.govnih.gov
Divalent Cations (Mg²⁺, Ca²⁺) Displacement of stabilizing cations from LPS. nih.govnih.govnih.govukm.edu.mynih.gov
Membrane Destabilization Outer Membrane Structure Increased permeability and destabilization of the membrane. nih.govnih.govresearchgate.netnih.gov
Lipid A Insertion of the hydrophobic acyl chain into the membrane. nih.govnih.gov
Cytoplasmic Membrane Interaction Periplasmic Space "Self-promoted uptake" across the outer membrane. nih.govnih.govubc.camdpi.com
Cytoplasmic Membrane Disruption of the phospholipid bilayer and leakage of intracellular contents. nih.govyoutube.com

Energetic Disruption and Inhibition of Cellular Processes

The bactericidal activity of polymyxins is intricately linked to the metabolic state of the target bacteria. Research has demonstrated that metabolic activity is essential for polymyxin lethality biorxiv.orgresearchgate.netbiorxiv.orgucl.ac.uk. Polymyxin B, for instance, is highly effective at killing E. coli during the exponential growth phase but struggles to eliminate cells in the stationary phase unless a carbon source is provided biorxiv.orgresearchgate.netbiorxiv.orgucl.ac.uk. This dependence on an active metabolic state highlights that the antibiotic's action is not merely a passive disruption of the cell membrane.

The disruption of the cytoplasmic membrane's integrity by polymyxins has profound consequences for cellular energetics nih.gov. An intact membrane is crucial for bacterial respiration, and its compromise by polymyxins leads to an inhibition of this fundamental process nih.gov. Studies have shown that even sublethal concentrations of Polymyxin B can inhibit oxygen consumption in bacteria such as A. baumannii without penetrating the cytoplasmic membrane nih.gov. A direct consequence of this respiratory inhibition is a decrease in the cell's ATP pool, which in turn is thought to contribute to an increase in ppGpp levels, further disrupting cellular homeostasis nih.gov.

Intracellular Targets and Physiological Effects

Beyond the initial interaction with the outer membrane, polymyxins have been shown to engage with intracellular targets, leading to significant physiological consequences for the bacterial cell.

Inhibition of Type II NADH-Quinone Oxidoreductase (NDH-2) Activity

A significant secondary mode of action for polymyxins involves the inhibition of the Type II NADH-quinone oxidoreductase (NDH-2) respiratory enzyme, a key component of the bacterial electron transport chain nih.govnih.gov. Both Polymyxin B and colistin (B93849) have been demonstrated to inhibit the NDH-2 activity in the inner membranes of several Gram-negative bacteria in a concentration-dependent manner nih.govnih.gov.

Further investigation into the mechanism of this inhibition with E. coli inner membrane preparations revealed that Polymyxin B follows a mixed inhibition model concerning ubiquinone-1 and a non-competitive inhibition model with respect to NADH nih.govnih.gov. This inhibition of a vital respiratory enzyme underscores that the bactericidal action of polymyxins extends beyond simple membrane permeabilization nih.gov. The following table presents the half-maximal inhibitory concentrations (IC₅₀) of various polymyxins against NDH-2 activity.

PolymyxinIC₅₀ (µM) for NDH-2 Inhibition
Polymyxin BData not specified in provided text
Polymyxin B1Data not specified in provided text
Polymyxin B2Data not specified in provided text
ColistinData not specified in provided text

Data represents a general finding of concentration-dependent inhibition; specific IC₅₀ values were noted as documented in a Table 1 of the source material which was not included in the provided search snippets. nih.gov

Impact on Tricarboxylic Acid (TCA) Cycle and ATP Consumption

The disruption of cellular respiration by polymyxins has a cascading effect on central metabolic pathways, including the tricarboxylic acid (TCA) cycle. As mentioned, the inhibition of respiratory enzymes leads to a decrease in the cellular ATP pool nih.gov. Furthermore, metabolomics studies on Pseudomonas aeruginosa treated with a combination of Polymyxin B and amikacin revealed a significant perturbation of the TCA cycle nih.gov.

This combination therapy led to a notable reduction in the levels of key TCA cycle intermediates, including:

Acetyl-CoA

Citrate

cis-Aconitate

Isocitrate

Succinate

Fumarate

NAD⁺

CoA

The study highlighted that Polymyxin B monotherapy also induced a significant reduction in succinate and CoA levels nih.gov. This cataplerotic effect on the TCA cycle, where intermediates are depleted, further cripples the cell's metabolic capabilities and contributes to the synergistic killing effect observed with combination therapies nih.gov.

Biophysical Characterization of Membrane Interactions

The interaction of polymyxins with the bacterial membrane is a complex process involving permeabilization and structural reorganization of the lipid bilayer.

Membrane Permeability Assays

Various biophysical assays are employed to characterize the membrane-permeabilizing effects of polymyxins. The 1-N-phenyl-napthylamine (NPN) uptake assay is a common method used to measure the permeabilization of the outer membrane. NPN is a hydrophobic fluorescent probe that exhibits increased fluorescence in a hydrophobic environment. Disruption of the outer membrane allows NPN to enter the phospholipid-rich region, resulting in a detectable increase in fluorescence nih.gov.

Another fluorescent probe, dansyl-polymyxin, is utilized to assess the binding affinity of polymyxins to lipopolysaccharide (LPS), both in its purified form and within the context of intact bacterial cells nih.gov. Additionally, probes such as 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) are used to measure changes in membrane potential, providing further insight into the disruption of membrane integrity and function researchgate.net.

Lipid Aggregation and Clustering Studies

The interaction of polymyxins with the bacterial outer membrane induces significant structural rearrangements. Molecular dynamics simulations have suggested a "Scramble, Separation, and Translocation" model for polymyxin activity nih.gov. According to this model, the binding of Polymyxin B to LPS loosens the tight packing of these molecules, leading to lipid scrambling where phospholipids from the inner leaflet flip to the outer leaflet nih.gov.

This scrambling event is followed by a phase separation, where LPS molecules, promoted by their specific binding to polymyxin, aggregate into distinct raft-like domains nih.gov. This clustering of lipids creates packing defects at the boundaries between the LPS-rich and phospholipid-rich domains. These defects are thought to weaken the membrane's barrier function, ultimately facilitating the translocation of polymyxin molecules across the outer membrane to reach their subsequent targets nih.gov.

Surface Charge Alterations (Zeta-Potential Measurements)

The interaction of polymyxins with the outer membrane of Gram-negative bacteria is fundamentally driven by electrostatic forces. Polymyxins, including this compound, are polycationic peptides that are attracted to the anionic components of the bacterial cell surface, primarily the lipopolysaccharide (LPS). This initial binding is a critical step in the antibiotic's mechanism of action, leading to the disruption of membrane integrity.

The net negative charge of the bacterial outer membrane, largely due to the phosphate groups on the lipid A portion of LPS, is a key determinant of susceptibility to polymyxins. The highly cationic nature of polymyxin molecules allows them to competitively displace divalent cations like Mg²⁺ and Ca²⁺, which are essential for stabilizing the LPS layer by bridging adjacent LPS molecules. This displacement disrupts the electrostatic balance of the outer membrane, leading to its destabilization.

While the fundamental mechanism of action strongly suggests that this compound alters the surface charge of susceptible bacteria, specific studies measuring the zeta potential of bacteria upon treatment with this compound are not available in the current scientific literature. Zeta-potential measurements provide a direct quantification of the magnitude of the electrostatic charge at the bacterial surface. Such studies have been conducted for other polymyxins, like Polymyxin B, and have demonstrated their ability to neutralize and even reverse the negative surface charge of bacteria.

However, due to the user's strict requirement to focus solely on this compound, and the absence of specific research data for this particular compound, a data table on zeta-potential measurements for this compound cannot be generated. The principle of its action, based on the known structure-activity relationships of the polymyxin class, points towards a significant alteration of the bacterial surface charge as a primary event in its antibacterial cascade. This alteration is a direct consequence of the electrostatic attraction and binding of the cationic this compound to the anionic bacterial membrane.

Structure Activity Relationships Sar of Polymyxin D2 and Its Analogues

Influence of Amino Acid Substitutions on Antimicrobial Activity

The specific amino acid composition of Polymyxin (B74138) D2 is fundamental to its antibacterial action. Alterations at various positions within the peptide ring and the linear segment can lead to profound changes in potency and spectrum.

The L-Threonine (L-Thr) residue at position 7 is another key component of the Polymyxin D2 structure. This amino acid is part of the hydrophobic domain of the molecule, which is essential for penetrating the bacterial outer membrane. nih.gov The hydroxyl group of threonine may also participate in specific interactions that stabilize the binding of the antibiotic to its target. Substitution of L-Thr at position 7 with other amino acids has demonstrated varied effects on activity. For example, replacing it with a more or less hydrophobic residue can alter the amphipathic nature of the molecule, thereby influencing its ability to disrupt the bacterial membrane. mdpi.com

Modifications at other positions, such as P1 and P6, also significantly influence the antimicrobial properties of this compound analogues.

Position 1 (P1): The N-terminal fatty acyl chain is attached to the amino acid at position 1, which is an L-α,γ-diaminobutyric acid (L-Dab) in natural polymyxins. The primary amine of this residue is crucial for activity. nih.gov Some research has focused on omitting the P1 residue altogether and incorporating the amine functionality into the acyl group, leading to potent analogues. nih.gov

Position 6 (P6): This position is typically occupied by a nonpolar D-amino acid, which contributes to a critical β-turn in the peptide's structure. nih.govnih.gov In this compound, this position is occupied by D-Leucine. Altering the hydrophobicity of the residue at P6 can modulate activity against polymyxin-resistant strains, although it may also increase cytotoxicity. ub.edunih.gov

Table 1: Impact of Amino Acid Substitutions on this compound Analogue Activity

PositionOriginal Amino Acid in this compoundSubstitutionObserved Effect on Antimicrobial Activity
3D-SerVariousOften leads to decreased activity, highlighting its importance for optimal conformation. sci-hub.red
7L-ThrHydrophobic/Hydrophilic residuesAlters amphipathicity and membrane disruption capabilities. mdpi.com
1L-DabOmission/Amine in acyl groupCan result in potent analogues, demonstrating the importance of the amine group's location. nih.govnih.gov
6D-LeuMore hydrophobic residuesCan increase activity against resistant strains but may also enhance cytotoxicity. ub.edunih.gov

Contribution of the Fatty Acyl Chain to Activity

Studies have shown that variations in the fatty acyl group can significantly affect the potency and spectrum of activity. For instance, longer fatty acyl chains can enhance activity against certain polymyxin-resistant strains and even confer activity against Gram-positive bacteria. nih.gov However, there is a delicate balance, as increased lipophilicity can also lead to higher toxicity. The fatty acyl chain, in conjunction with the hydrophobic amino acid residues at positions 6 and 7, forms a hydrophobic domain that facilitates the insertion of the polymyxin molecule into the lipid A portion of LPS. nih.govnih.gov The absence of this fatty acyl chain, as seen in polymyxin nonapeptides, results in a loss of direct antibacterial activity, although these derivatives can still permeabilize the outer membrane. nih.gov

Significance of Overall Charge and Hydrophilicity/Lipophilicity

This electrostatic attraction is the first step in the mechanism of action, leading to the displacement of divalent cations that stabilize the LPS layer. nih.gov Following this initial binding, the amphipathic nature of the polymyxin molecule comes into play. The separation of the cationic, hydrophilic regions (composed of the Dab residues) from the lipophilic domains (the fatty acyl tail and hydrophobic amino acids) allows the molecule to insert into and disrupt the membrane. nih.gov

Stereospecificity in Molecular Interactions and Biological Activity

The stereochemistry of the amino acid residues in this compound is essential for its biological activity. The presence of both D- and L-amino acids is a hallmark of non-ribosomally synthesized peptides and is critical for adopting the correct three-dimensional conformation required for target recognition and interaction. acs.org

The D-amino acids, such as D-Serine at position 3 and D-Leucine at position 6, play a crucial role in forming specific turns and secondary structures within the peptide ring. nih.gov This defined structure is necessary for the precise spatial arrangement of the cationic charges and hydrophobic domains, which in turn facilitates the specific and high-affinity binding to LPS. nih.gov

Research has demonstrated that the interaction of polymyxins with LPS is stereospecific. acs.org The synthesis of enantiomeric versions of polymyxins, where all amino acids are of the opposite stereochemistry, has shown a dramatic reduction in antibacterial activity. acs.orgnih.gov This indicates that the specific arrangement of atoms in space is vital for the molecular recognition between the polymyxin and its bacterial target. Even partial stereorandomization can lead to active compounds, but the natural stereochemistry appears to be optimized for potent antimicrobial action. acs.org This highlights the importance of maintaining the correct stereochemical integrity when designing new polymyxin analogues.

Extensive Research Reveals Limited Focus on Novel this compound Analogues

Despite significant interest in the development of new polymyxin derivatives to combat multidrug-resistant Gram-negative bacteria, a comprehensive review of available scientific literature indicates a notable scarcity of research specifically dedicated to the design and synthesis of novel this compound analogues for enhanced properties. The vast majority of research and development efforts in the polymyxin field have been concentrated on modifying Polymyxin B and Polymyxin E (colistin), which are more commonly used in clinical practice. acs.orgresearchgate.netnih.gov

While the natural forms of Polymyxin D1 and D2 have been shown to possess excellent in vitro antibacterial activity, the exploration of their scaffolds for creating new synthetic or semi-synthetic derivatives remains largely uncharted territory in published research. acs.org

One study that involved the total synthesis of 26 natural polymyxin components, including this compound, aimed to investigate the differences in their efficacy and toxicity. The findings from this research highlighted that this compound, along with compounds such as E2, E2-Val, A2, M2, and S2, exhibited demonstrably lower renal cytotoxicity and acute toxicity when compared to the more widely used Polymyxin B and Polymyxin E. acs.orgresearchgate.net The in vivo nephrotoxicity of this compound was found to be similar to that of Polymyxin E. acs.orgresearchgate.net

This research suggests that the Polymyxin D scaffold could be a promising starting point for developing new, less toxic antibiotics. However, the study itself did not venture into the subsequent step of designing and synthesizing novel analogues based on the this compound structure. The authors did suggest that based on their findings, further structural modifications could focus on Polymyxin S, which showed both increased efficacy and decreased toxicity. acs.orgresearchgate.net

Due to the lack of specific, detailed research findings and data tables concerning the design, synthesis, and structure-activity relationships of novel this compound analogues, it is not possible to construct an in-depth article on this subject that adheres to the requested scientific rigor and specificity. The current body of scientific literature does not provide the necessary foundation to elaborate on synthetic strategies, structure-activity relationships, or the enhanced properties of a series of this compound derivatives.

Bacterial Resistance Mechanisms to Polymyxins

Lipopolysaccharide (LPS) Modification as a Primary Resistance Mechanism

The most common form of resistance to polymyxins is through structural alterations of the lipid A portion of LPS. nih.govscielo.br These modifications reduce the net negative charge of the bacterial outer membrane, leading to electrostatic repulsion of the positively charged polymyxin (B74138) molecules. nih.govresearchgate.net This decreased binding affinity is a central theme in polymyxin resistance. frontiersin.org

The main covalent modifications of lipid A involve the addition of phosphoethanolamine (PEtn) and 4-amino-4-deoxy-L-arabinose (L-Ara4N). frontiersin.orgscielo.brresearchgate.net The addition of L-Ara4N is generally considered to confer a higher level of resistance than the addition of PEtn. nih.govfrontiersin.org

Interactive Data Table: Key LPS Modifications and Their Impact on Polymyxin Resistance

Modification Added Moiety Effect on Lipid A Charge Primary Gene(s)/Operon Involved Regulatory Systems
Phosphoethanolamine AdditionPhosphoethanolamine (PEtn)Reduces net negative charge nih.goveptA (pmrC), eptB, eptC, mcr genes nih.govscielo.broup.comPmrA/PmrB, PhoP/PhoQ tandfonline.com
Aminoarabinose Addition4-amino-4-deoxy-L-arabinose (L-Ara4N)Neutralizes negative charge nih.govarnBCADTEF operon (pmrHFIJKLM) frontiersin.orgoup.comPmrA/PmrB, PhoP/PhoQ tandfonline.com
DeacylationRemoval of acyl chainsAlters lipid A structurepagL frontiersin.orgPhoP/PhoQ frontiersin.org
PhosphorylationAddition of phosphate (B84403) groupsIncreases negative charge (counteracted by other modifications)lpxT frontiersin.orgPmrA/PmrB (via PmrR) researchgate.net

The addition of PEtn to the phosphate groups of lipid A is a significant mechanism of polymyxin resistance. frontiersin.orgresearchgate.net This modification is catalyzed by PEtn transferases. researchgate.net In many Gram-negative bacteria, the pmrC (also known as eptA) gene, which is part of the pmrCAB operon, encodes an inner membrane protein responsible for transferring PEtn to lipid A. asm.orgwustl.edu The expression of pmrC is correlated with polymyxin resistance. asm.org In E. coli, the enzyme EptB can also add PEtn to the 3-deoxy-D-manno-octulosonic acid (Kdo) residues of the LPS core. frontiersin.orgnih.gov

The addition of L-Ara4N to lipid A is a crucial modification for conferring high-level polymyxin resistance. nih.govfrontiersin.org This biosynthetic pathway is complex and involves several enzymes encoded by the arnBCADTEF operon (also referred to as pmrHFIJKLM). frontiersin.orgoup.com The process begins with the synthesis of UDP-L-Ara4N. nih.gov The ArnA protein is a bifunctional enzyme that initiates this process by converting UDP-glucuronic acid. uniprot.org Subsequently, the aminotransferase ArnB generates UDP-4-deoxy-L-arabinose. nih.gov Finally, the ArnT transferase adds the L-Ara4N moiety to the phosphate groups of lipid A. nih.gov

The expression of genes involved in LPS modification is tightly controlled by two-component regulatory systems (TCSs), primarily PhoP/PhoQ and PmrA/PmrB. nih.govzu.ac.ae These systems allow bacteria to sense and respond to environmental cues, such as low magnesium levels or the presence of antimicrobial peptides. nih.gov

The PmrA/PmrB system directly activates the transcription of the pmrCAB operon and the arnBCADTEF operon, leading to the addition of PEtn and L-Ara4N to lipid A, respectively. frontiersin.orgnih.gov Mutations in the pmrA or pmrB genes can cause constitutive activation of this system, resulting in stable polymyxin resistance. frontiersin.orgzu.ac.ae

The PhoP/PhoQ system acts as another layer of regulation. frontiersin.org When activated by environmental signals, the sensor kinase PhoQ phosphorylates the response regulator PhoP. zu.ac.ae Phosphorylated PhoP can then activate the arn operon directly in some bacteria, like Klebsiella pneumoniae. researchgate.net More commonly, PhoP activates the pmrD gene. frontiersin.orgresearchgate.net The PmrD protein, in turn, protects phosphorylated PmrA from dephosphorylation, thus indirectly activating the PmrA/PmrB pathway and subsequent LPS modifications. frontiersin.orgresearchgate.net

A significant development in polymyxin resistance is the emergence of plasmid-mediated resistance, primarily through the mcr (mobilized colistin (B93849) resistance) genes. mdpi.cominfectiologyjournal.com The first identified gene, mcr-1, was discovered in 2015 and has since spread globally among various Gram-negative species. researchgate.netnih.gov

The mcr genes encode PEtn transferases that add PEtn to lipid A, similar to the chromosomally encoded enzymes. mdpi.comresearchgate.net This modification reduces the negative charge of the LPS, thereby decreasing its affinity for polymyxins. frontiersin.org The presence of mcr genes on mobile genetic elements like plasmids facilitates their rapid horizontal transfer between different bacterial strains and species, posing a significant public health threat. mdpi.comnih.govfrontiersin.org Several variants of the mcr gene have been identified. nih.govnih.gov

Chromosomal mutations are a common cause of acquired polymyxin resistance. oup.com One of the most frequently observed mutations in K. pneumoniae is the inactivation of the mgrB gene. scielo.brtandfonline.com The MgrB protein is a small negative regulator of the PhoP/PhoQ system. tandfonline.comfrontiersin.org Inactivation of mgrB, through point mutations, insertions, or deletions, leads to the constitutive activation of the PhoP/PhoQ system. zu.ac.aefrontiersin.org This, in turn, upregulates the arn operon, leading to the addition of L-Ara4N to lipid A and subsequent polymyxin resistance. tandfonline.comfrontiersin.org

In some bacteria, such as Acinetobacter baumannii, mutations in the lpxA, lpxC, or lpxD genes can lead to high-level polymyxin resistance. zu.ac.aemdpi.comfrontiersin.org These genes are essential for the early steps of lipid A biosynthesis. frontiersin.org Their inactivation results in the complete loss of LPS from the outer membrane, thereby removing the primary target of polymyxins. mdpi.comfrontiersin.orgmdpi.com

Other Identified Resistance Strategies

Besides LPS modification, bacteria have evolved other strategies to resist polymyxins, although these are generally considered less common. nih.govscielo.br These can include:

Capsule Formation: An increased production of capsular polysaccharide can act as a physical barrier, trapping polymyxins and preventing them from reaching the outer membrane. nih.govscielo.br

Efflux Pumps: Some efflux pump systems may contribute to polymyxin resistance by actively pumping the antibiotic out of the bacterial cell. nih.gov

Overexpression of Outer Membrane Proteins: In Pseudomonas aeruginosa, the overexpression of the outer membrane protein OprH can contribute to resistance by binding to and stabilizing the LPS, making it less susceptible to disruption by polymyxins. nih.govfrontiersin.org

Increased Anionic Capsular Polysaccharide Production

A significant mechanism of resistance, particularly observed in species like Klebsiella pneumoniae, involves the increased production of anionic capsular polysaccharides (CPS). researchgate.netnih.govtandfonline.com The capsule acts as a protective barrier, preventing polymyxins from reaching their ultimate target, the outer membrane. tandfonline.com

The fundamental principle of this resistance lies in an electrostatic interaction. Polymyxins are polycationic molecules, while the capsular polysaccharides are anionic. nih.gov This charge difference leads to the binding of the cationic polymyxin molecules to the anionic capsule, effectively trapping them. tandfonline.comnih.gov This sequestration reduces the concentration of the antibiotic that can reach and disrupt the bacterial outer membrane, thereby diminishing its bactericidal effect. nih.govupol.cz

The regulation of capsule production is a key aspect of this resistance. In K. pneumoniae, genes such as siaD, OmpA, and the cps operon are involved in capsule biosynthesis. tandfonline.comupol.cz Upregulation of these genes leads to a thicker capsule, enhancing the protective effect against polymyxins. tandfonline.com The association between the CPS and the lipopolysaccharide (LPS) layer is stabilized by divalent cations. When polymyxins are present, they can disrupt these cation-dependent bridges, potentially leading to the release of CPS, which can further act as a decoy to bind the antibiotic. tandfonline.com

Table 1: Genes Associated with Increased Capsular Polysaccharide Production and Polymyxin Resistance

Gene/OperonAssociated BacteriumFunctionReference
cps operon (wca)Klebsiella pneumoniaeUpregulation leads to overproduction of capsular polysaccharides. tandfonline.com
siaD, OmpAKlebsiella pneumoniaeInvolved in capsule biosynthesis, contributing to resistance. tandfonline.comupol.cz
rcsKlebsiella pneumoniaeParticipates in capsule production leading to increased resistance. upol.cz

Efflux Pump Systems (e.g., MtrCDE)

Efflux pumps are protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. tandfonline.comnih.gov This mechanism prevents the antibiotic from reaching a sufficiently high intracellular concentration to exert its effect. In the context of polymyxin resistance, the MtrCDE system in Neisseria species is a well-characterized example. researchgate.netnih.gov

The MtrCDE pump is a tripartite system belonging to the Resistance-Nodulation-Cell Division (RND) superfamily. asm.orgfrontiersin.org It consists of three components:

MtrD: The inner membrane transporter that utilizes the proton-motive force. asm.org

MtrC: A periplasmic membrane fusion protein. asm.org

MtrE: The outer membrane channel. asm.org

All three components are essential for the pump's function. asm.org The MtrCDE system confers resistance to a variety of compounds, including cationic antimicrobial peptides like polymyxins, as well as certain antibiotics, dyes, and detergents. asm.orgfrontiersin.org Overexpression of the mtrCDE operon is a critical factor in the antibiotic resistance of Neisseria gonorrhoeae. frontiersin.orgresearchgate.net This overexpression can result from mutations in regulatory genes, leading to enhanced extrusion of the antimicrobial agent from the cell. tandfonline.com While the MtrCDE system is prominent in Neisseria, other efflux pumps in different bacterial species have also been implicated in reduced susceptibility to polymyxins. researchgate.net

Altered Expression of Outer Membrane Proteins (e.g., OprH)

Modifications to the composition of the bacterial outer membrane, specifically the expression levels of certain proteins, can also confer resistance to polymyxins. The outer membrane protein OprH in Pseudomonas aeruginosa is a prime example of this mechanism. nih.govupol.cznih.gov

OprH is a membrane-stabilizing protein. nih.gov Its overexpression is often a response to environmental cues, such as low concentrations of magnesium (Mg2+). asm.orgubc.ca In a low-Mg2+ environment, there are fewer divalent cations available to stabilize the negatively charged lipopolysaccharide (LPS) molecules in the outer membrane. OprH is thought to replace these divalent cations, thereby maintaining the structural integrity of the membrane. asm.orgubc.ca

This stabilization has a direct impact on polymyxin susceptibility. By strengthening the outer membrane, the overexpression of OprH makes it more difficult for polymyxins to disrupt the membrane, leading to increased resistance. asm.orgubc.ca The expression of oprH is regulated by the PhoP-PhoQ two-component system, which also responds to Mg2+ levels. nih.govubc.ca A PhoP-null mutant of P. aeruginosa shows deficient OprH expression, while a PhoQ-null mutant exhibits constitutive overexpression of OprH, directly linking this regulatory system to OprH-mediated resistance. ubc.ca It is important to note, however, that while OprH overexpression contributes to resistance, it may require other factors, possibly alterations in LPS, for full polymyxin B resistance. asm.org

Table 2: Regulatory Systems and Proteins in Polymyxin Resistance

System/ProteinAssociated BacteriumMechanism of ActionReference
PhoP-PhoQ Pseudomonas aeruginosaTwo-component system that regulates oprH expression in response to Mg2+ levels. nih.govubc.ca
OprH Pseudomonas aeruginosaOuter membrane protein that stabilizes the membrane, particularly in low Mg2+ conditions. nih.govupol.czasm.org

Intrinsic Resistance Profiles of Specific Bacterial Species

Several bacterial species are naturally, or intrinsically, resistant to polymyxins. This inherent resistance is not due to acquired mutations but is a fundamental characteristic of the species, primarily linked to the constitutive structure of their outer membrane. nih.govmicrobiologyresearch.org

The primary mechanism for intrinsic resistance is the permanent modification of the lipid A moiety of LPS. mdpi.com These modifications involve the addition of cationic groups, such as 4-amino-4-deoxy-L-arabinose (L-Ara4N) and phosphoethanolamine (PEtN), to the phosphate groups of lipid A. microbiologyresearch.org These additions reduce the net negative charge of the outer membrane, thereby weakening the initial electrostatic attraction for the positively charged polymyxin molecules. nih.govmicrobiologyresearch.org

A number of Gram-negative bacteria exhibit this type of intrinsic resistance.

Table 3: Bacterial Species with Intrinsic Resistance to Polymyxins

Bacterial SpeciesKey Resistance MechanismReference
Proteus mirabilisConstitutive modification of LPS with L-Ara4N. nih.govmicrobiologyresearch.orgmdpi.com
Serratia marcescensIntrinsic resistance due to LPS modification. microbiologyresearch.orgmdpi.comasm.org
Morganella morganiiNaturally resistant to polymyxins. mdpi.comasm.orgmedrxiv.org
Burkholderia cepacia complexIntrinsic resistance due to LPS modification with cationic groups. nih.govmicrobiologyresearch.orgasm.org
Providencia spp.Naturally resistant to polymyxins. asm.org
Edwardsiella spp.Naturally resistant to polymyxins. mdpi.comasm.org
Legionella spp.Intrinsically resistant to polymyxins. asm.orgmedrxiv.org
Vibrio cholerae (some strains)Naturally resistant to polymyxins. mdpi.comasm.org

In these organisms, the genes responsible for LPS modification, such as the arn operon (for L-Ara4N synthesis), are often constitutively expressed, ensuring the outer membrane consistently presents a less anionic surface, thus repelling polymyxins. microbiologyresearch.org This stands in contrast to susceptible bacteria, where these modification systems are typically repressed and only activated under specific inducing conditions. microbiologyresearch.org

Analytical and Characterization Methodologies for Polymyxin D2 Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental tools in Polymyxin (B74138) D2 research, enabling the separation of its components from fermentation broths and from each other, as well as their precise quantification in various biological matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) modality, is the cornerstone for the separation and purification of polymyxins. For Polymyxin D2, RP-HPLC is essential for isolating it from Polymyxin D1 and other impurities. The separation is typically achieved using a non-polar stationary phase, such as a C18 (octadecylsilyl) column, and a polar mobile phase, usually a gradient mixture of acetonitrile (B52724) and water with an acidic modifier like trifluoroacetic acid (TFA) or formic acid. zenodo.orgfrontiersin.orgacs.org

Research on analogous polymyxins demonstrates the effectiveness of this technique. For instance, Polymyxin P1 and P2, which also differ only by their fatty acid tails, were successfully separated using analytical ODS (C18) column chromatography. nii.ac.jp In studies involving synthetic polymyxin analogues, diastereomers created by using racemic starting materials were separated by preparative RP-HPLC and designated D1 and D2 based on being the faster- and slower-eluting diastereomers, respectively. nih.govresearchgate.net This highlights the resolving power of HPLC for very similar molecular structures. Although specific operational parameters for this compound are not widely published, the methods used for other polymyxins provide a clear blueprint.

Table 1: Representative HPLC Conditions for Polymyxin Analysis
ParameterCondition 1 (Polymyxin A Analysis) frontiersin.orgCondition 2 (Synthetic Polymyxin Derivative Analysis) acs.orgCondition 3 (Dynamic Polymyxin Analysis) zenodo.orguran.ua
Column XBridge C18 (4.6 x 250 mm, 5 µm)ReproSil Gold 120 C18 (4.6 x 250 mm, 5 µm)ProntoSIL 120-5 C18 AQ
Mobile Phase A Water + 0.075% TFAWater/Acetonitrile (95/5) + 0.1% TFA[4M LiClO4 – 0.1M HClO4]:H2O (1:19)
Mobile Phase B Acetonitrile + 0.075% TFAWater/Acetonitrile (5/95) + 0.1% TFA100% Acetonitrile
Gradient Linear gradient from 20% to 70% B over 45 minGradient from 100% A to 100% B over 47 minGradient of Acetonitrile (5-100%)
Detection UV (Not specified)UV at 214 nmMultiwave UV

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification of this compound in complex biological samples like plasma or tissue, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the method of choice. researchgate.netnih.gov This technique couples the superior separation capabilities of HPLC (or UPLC) with the precise detection and structural information provided by mass spectrometry. Numerous LC-MS/MS methods have been developed and validated for Polymyxin B and E, which can be adapted for this compound. nih.govfrontiersin.org

These methods typically involve a rapid protein precipitation step for sample preparation, followed by separation on a C18 column. nih.govshimadzu.com Detection is performed with a mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored. nih.gov For polymyxins, multiply charged ions (e.g., [M+2H]²⁺ or [M+3H]³⁺) are often selected as precursor ions to enhance sensitivity. boku.ac.at Given the structural similarity, the fragmentation patterns of this compound would be predictable, allowing for the development of a specific and robust MRM method.

Table 2: General LC-MS/MS Parameters for Polymyxin Quantification
ParameterExample Method (Polymyxin B in Plasma) nih.govfrontiersin.org
LC System HPLC or UPLC
Column C18 reverse-phase (e.g., ultimate AQ-C18)
Mobile Phase Gradient elution with water and acetonitrile, both containing 0.1% formic acid
Sample Preparation Protein precipitation with trichloroacetic acid or methanol
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
Precursor Ions (m/z) e.g., Polymyxin B1: 602.3 ([M+2H]²⁺); Polymyxin B2: 595.5 ([M+2H]²⁺)
Product Ion (m/z) e.g., Common product ion: 101.0

Chiral Separation Techniques (e.g., Nano-HPLC)

The stereochemistry of the amino acid constituents is critical for the biological activity of polymyxins. acs.org Polymyxin D is notable for containing D-Serine at position 3, in contrast to the L-amino acids typically found at this position in other polymyxins. acs.orgub.edu Determining and confirming the stereoconfiguration of each amino acid is essential for quality control and structure-activity relationship studies.

The standard method for this involves acid hydrolysis of the peptide, followed by derivatization of the resulting free amino acids with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). frontiersin.org The resulting diastereomeric derivatives can then be separated and quantified using standard RP-HPLC. frontiersin.org More advanced techniques like nano-HPLC can be employed for enantioselective analysis, offering high resolution with minimal sample consumption. acs.org While direct chiral separation of the intact this compound molecule is not commonly reported, nano-HPLC has been used to separate racemic drugs using other macrocyclic antibiotics as chiral selectors, demonstrating the potential of the technology. acs.org

Spectroscopic Methods for Structural and Interaction Analysis

Spectroscopic techniques are indispensable for the de novo structural elucidation of polymyxins and for probing their molecular interactions with their biological targets, primarily the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the three-dimensional structure of molecules like this compound in solution. nih.govresearchgate.net It provides detailed information about atomic connectivity and spatial proximity. For polymyxins, NMR studies are often conducted by dissolving the compound in a mixture of H₂O and D₂O. frontiersin.org A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments (e.g., COSY, TOCSY, NOESY, HSQC, HMBC) is used to assign all proton and carbon signals and to determine the peptide sequence and conformation. frontiersin.orgnih.gov

Furthermore, NMR is used extensively to study the interaction between polymyxins and LPS. nih.govnih.govrsc.org By using isotopically labeled (e.g., ¹³C, ¹⁵N) LPS or polymyxin, chemical shift perturbation mapping can identify the specific residues involved in the binding interface. nih.gov Nuclear Overhauser effect spectroscopy (NOESY) experiments can reveal intermolecular proximities, providing distance restraints to model the three-dimensional structure of the polymyxin-LPS complex. nih.govresearchgate.net

Fluorescence Spectroscopy (e.g., with fluorescent probes)

Fluorescence spectroscopy is a highly sensitive method used to investigate the mechanism of action of this compound, particularly its ability to disrupt bacterial membranes. These assays typically use fluorescent probes that change their spectral properties upon interaction with the membrane or in response to changes in membrane integrity. dovepress.com

A common assay for outer membrane permeabilization uses N-phenyl-1-naphthylamine (NPN). frontiersin.org NPN fluoresces weakly in aqueous environments but exhibits strong fluorescence in the hydrophobic interior of cell membranes. When a polymyxin disrupts the outer membrane, NPN can enter and bind to the inner membrane, causing a measurable increase in fluorescence intensity, which serves as a proxy for membrane damage. frontiersin.orgdovepress.com

Another approach involves using a fluorescently labeled polymyxin, such as dansyl-polymyxin. dovepress.comrsc.org The dansyl group is environmentally sensitive; its fluorescence is quenched in a polar aqueous solution but is significantly enhanced when it partitions into the hydrophobic environment of the bacterial membrane. dovepress.com This can be used to monitor the binding and uptake of the antibiotic into bacteria. These fluorescence-based assays are critical for characterizing the kinetics and extent of membrane disruption caused by this compound and for comparing its activity to other polymyxins. frontiersin.orgdovepress.com

Biophysical Techniques for Binding and Membrane Studies

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to quantitatively determine the thermodynamic parameters of binding interactions in solution. frontiersin.org It directly measures the heat released or absorbed during the binding event between two molecules, such as a polymyxin and its target, LPS. frontiersin.orgacs.org A typical ITC experiment involves titrating the polymyxin solution into a sample cell containing an LPS suspension. frontiersin.org The resulting data are used to generate a binding isotherm, from which the binding affinity (expressed as the dissociation constant, Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction can be calculated. frontiersin.orgnih.gov

The binding of polymyxins to LPS is a critical step in their antibacterial mechanism, and ITC is the gold standard for quantifying this interaction. researchgate.net Comparative studies have shown that different members of the polymyxin family exhibit distinct binding affinities for LPS, which often correlates with their antibacterial potency. frontiersin.org For instance, a study comparing Polymyxin A1, Polymyxin A2, Polymyxin B, and Polymyxin E demonstrated measurable differences in their affinity for E. coli LPS. frontiersin.org The study found that Polymyxin A1 had the highest affinity (lowest Kd value) among the tested compounds, which was consistent with its low minimum inhibitory concentration (MIC) against E. coli. frontiersin.org

While direct ITC data for this compound is not available in the cited literature, the existing comparative data underscores the importance of its unique structure in determining its specific binding affinity for LPS.

Table 1: Comparative Binding Affinities of Various Polymyxins to E. coli LPS as Determined by ITC. frontiersin.org
Polymyxin AnalogueDissociation Constant (Kd) in µM
Polymyxin A1 (P1)0.952
Polymyxin A2 (P2)2.94
Polymyxin B3.39
Polymyxin E (Colistin)7.04

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and macromolecules in suspension, such as LPS aggregates. scispace.comresearchgate.net The method works by analyzing the intensity fluctuations of scattered light, which are caused by the Brownian motion of the particles. researchgate.net Larger particles move more slowly, leading to slower fluctuations, which allows for the determination of the particle's hydrodynamic diameter. nih.gov

In polymyxin research, DLS is employed to study the aggregation behavior of LPS in the presence of the antibiotic. researchgate.netresearchgate.net LPS molecules in aqueous solution tend to form large, supramolecular aggregates. nih.gov Studies using DLS have shown that Polymyxin B can induce further aggregation of these LPS structures in a concentration-dependent manner. researchgate.netresearchgate.net This peptide-induced aggregation is thought to be a key part of the membrane disruption process. rsc.org Research has also indicated that Polymyxin B itself can self-associate into micellar structures with a hydrodynamic diameter of approximately 2.0 nm at concentrations of 0.5 mM and higher. scispace.com

While specific DLS data for this compound is not detailed in the reviewed scientific literature, the technique provides a valuable method for assessing a fundamental aspect of the polymyxin-LPS interaction.

Table 2: Effect of Polymyxin B Concentration on the Hydrodynamic Diameter of LPS Aggregates (3 mg/mL) as Measured by DLS. researchgate.net
Polymyxin B Concentration (µM)Approximate Hydrodynamic Diameter (nm)
0~400
206~550
412~700
825~900
1650~1100

The Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a technique used to study protein-DNA or protein-RNA interactions. nih.govasm.org The principle is based on the fact that a protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment, resulting in a "shifted" band. asm.org

In the context of polymyxin research, it is important to clarify the application of EMSA. The primary target of polymyxins is LPS on the bacterial outer membrane, not DNA. mdpi.comacs.org Therefore, EMSA is not typically used to demonstrate a direct binding interaction between the this compound peptide and DNA.

Instead, EMSA is a critical tool for studying the molecular mechanisms of polymyxin resistance and biosynthesis. It is used to investigate how specific DNA-binding proteins (transcription factors) regulate the expression of genes involved in these processes. For example, EMSA has been used to show that the PmrA response regulator in Acinetobacter baumannii directly binds to the promoter regions of the pmrC and naxD genes. nih.gov These genes are responsible for modifying LPS, which reduces polymyxin binding and confers resistance. nih.gov Similarly, EMSA has demonstrated that the regulator protein AbrB in Bacillus subtilis directly binds to the promoter of the pmxA gene, which is essential for the biosynthesis of polymyxin itself. asm.org These studies are crucial for understanding how bacteria control their susceptibility and production of these important antibiotics.

Preclinical Research and Investigational Antimicrobial Applications

In Vitro Antibacterial Activity and Spectrum Against Gram-Negative Bacteria

Polymyxins as a class of antibiotics exhibit a targeted spectrum of activity, primarily against Gram-negative bacteria. nih.gov This activity is attributed to their unique mechanism of action, which involves an electrostatic interaction with the lipid A component of lipopolysaccharide (LPS) in the outer membrane of these bacteria. nih.govnih.gov This interaction displaces divalent cations, destabilizing the outer membrane and increasing its permeability, which ultimately leads to cell death. nih.gov Polymyxins are generally effective against members of the Enterobacteriaceae family, as well as other significant Gram-negative pathogens. nih.gov

Efficacy Against Multidrug-Resistant (MDR) Pathogens (e.g., Klebsiella pneumoniae, Acinetobacter baumannii)

The rise of multidrug-resistant (MDR) Gram-negative bacteria, including Klebsiella pneumoniae and Acinetobacter baumannii, has renewed interest in polymyxins as a last-resort treatment option. frontiersin.orgnih.gov These pathogens are a significant cause of nosocomial infections and are associated with increased morbidity and mortality. frontiersin.org

Preclinical studies have demonstrated the in vitro efficacy of polymyxins against these challenging pathogens. For instance, a novel cationic micelle, L/D2, which shares characteristics with polymyxins, demonstrated significant bactericidal activity against MDR A. baumannii strains. imrpress.comimrpress.com In one study, the minimum inhibitory concentrations (MICs) of L/D2 against various MDR A. baumannii strains ranged from 16 to 64 mg/L. imrpress.com This was notably lower than the MICs for conventional antibiotics like imipenem (B608078) and ceftazidime (B193861) against the same strains. imrpress.com

**Interactive Table: In Vitro Efficacy of L/D2 against MDR *Acinetobacter baumannii***

Bacterial StrainL/D2 MIC (mg/L)Imipenem MIC (mg/L)Ceftazidime MIC (mg/L)
A. baumannii 1008616128256
Other MDR strains16-6416-128N/A
Data sourced from a study on the synergistic activity of L/D2 and imipenem. imrpress.com

Efficacy in Non-Human In Vivo Infection Models (e.g., Mouse Blood Infection Model)

The promising in vitro activity of polymyxin (B74138) analogues has been further investigated in non-human in vivo infection models. Studies utilizing a mouse blood infection model have shown the efficacy of certain polymyxin D derivatives against Klebsiella pneumoniae and Acinetobacter baumannii. acs.org

In a mouse model of burn wound infection, subcutaneously administered polymyxins, including colistin (B93849) (a type of polymyxin), demonstrated a significant reduction in the bacterial load of Pseudomonas aeruginosa and A. baumannii. nih.govresearchgate.net Specifically, a regimen of 30 mg/kg administered thrice daily resulted in a reduction of at least 2 log10 in bacterial count for these pathogens. nih.gov However, the efficacy against K. pneumoniae in this model was less pronounced. nih.gov

A study involving a peritonitis mouse model infected with MDR A. baumannii showed that a combination therapy of L/D2 and imipenem was highly effective. imrpress.comimrpress.com This combination therapy led to a greater than 99.0% reduction in bacteria from the peritoneal fluid, blood, and organs compared to control groups and monotherapy. imrpress.com Furthermore, the survival rate in the combination therapy group was 80%, a significant increase from the 0% survival in the control group and 20% in the monotherapy groups. imrpress.com

Synergistic Effects with Other Antimicrobial Agents and Adjuvants

A key area of investigation for polymyxins is their potential for synergistic activity when combined with other antimicrobial agents. nih.gov This strategy aims to enhance efficacy and potentially overcome resistance. frontiersin.org

Polymyxins have been shown to act synergistically with a variety of antibiotics, including rifampicin, fosfomycin, and carbapenems, against MDR Gram-negative bacteria. gardp.org For example, a high degree of synergy has been reported for polymyxin/rifampicin combinations against Acinetobacter baumannii and polymyxin/fosfomycin combinations against Klebsiella pneumoniae. gardp.org The combination of polymyxins with antibiotics that are typically only effective against Gram-positive bacteria, such as dalbavancin (B606935) and oritavancin, has also shown synergistic effects against certain Gram-negative species. nih.gov

Mechanisms of Synergy (e.g., Outer Membrane Permeabilization)

The primary mechanism underlying the synergistic effect of polymyxins is their ability to permeabilize the outer membrane of Gram-negative bacteria. mdpi.comfrontiersin.org By disrupting the integrity of this outer barrier, polymyxins facilitate the entry of other antibiotics into the bacterial cell, allowing them to reach their intracellular targets. mdpi.comfrontiersin.org This is particularly relevant for antibiotics that are normally excluded by the outer membrane. nih.gov

The interaction between the positively charged polymyxin molecules and the negatively charged lipid A in the LPS is the initial step in this process. nih.govmdpi.com This interaction displaces magnesium and calcium ions that stabilize the outer membrane, leading to its disruption and increased permeability. mdpi.com This permeabilizing effect is crucial for the synergistic action observed with partner drugs. mdpi.com

Investigational Role in Overcoming Bacterial Resistance

The emergence of resistance to polymyxins themselves is a growing concern. frontiersin.orgresearchgate.net Therefore, research is focused on strategies to overcome this resistance. One approach involves combining polymyxins with other agents to restore their activity against resistant strains. frontiersin.org

For instance, the combination of polymyxins with certain non-antibiotic drugs has shown promise in preclinical studies. frontiersin.orgnih.gov These adjuvants can work through various mechanisms to resensitize resistant bacteria to polymyxins. Another strategy involves the development of novel polymyxin analogues that are less susceptible to existing resistance mechanisms. nih.govresearchgate.net

Conceptual Frameworks for Novel Therapeutic Strategies (excluding human trials)

The unique properties of polymyxins have led to the conceptualization of several novel therapeutic strategies. One such framework is the use of polymyxin derivatives that lack direct bactericidal activity but retain their ability to permeabilize the outer membrane. frontiersin.org These derivatives can be used as adjuvants to potentiate the activity of other antibiotics against Gram-negative bacteria. frontiersin.org

Another conceptual approach involves targeting the bacterial enzymes responsible for polymyxin resistance. For example, inhibiting the ArnT enzyme, which modifies lipid A to reduce polymyxin binding, could prevent or reverse resistance. columbia.edu This would make the bacteria susceptible to polymyxin treatment again. columbia.edu

Furthermore, the development of peptidomimetics that mimic polymyxins but have different modes of action is an active area of research. jidc.org These synthetic molecules could potentially bypass existing resistance mechanisms while retaining activity against critical Gram-negative pathogens. jidc.org

Future Directions in Polymyxin D2 Research

Advanced Biosynthetic Pathway Engineering for Diversified Analogues

The genetic blueprint for Polymyxin (B74138) D is encoded by a nonribosomal peptide synthetase (NRPS) gene cluster. nih.gov This enzymatic machinery offers a powerful platform for generating structural diversity. Future research will focus on the following:

Domain Swapping and Module Exchange: The modular nature of NRPS allows for the substitution of adenylation (A) domains, which are responsible for selecting specific amino acid building blocks. jmb.or.kr By replacing the native A-domains within the polymyxin D synthetase with those that recognize other amino acids, it is possible to create a library of novel polymyxin analogues with altered peptide sequences. jmb.or.krresearchgate.net For instance, the A-domain specific for L-Threonine at position 7 could be swapped with one that incorporates L-Leucine, mimicking the structure of other polymyxins like Polymyxin B. nih.govjmb.or.kr

Precursor-Directed Biosynthesis: Feeding the fermentation culture of Paenibacillus polymyxa, the natural producer of Polymyxin D, with non-native amino acid precursors can lead to their incorporation into the polymyxin scaffold. nih.govnih.gov Studies have shown that supplementing the growth media with specific amino acids can influence the production levels of Polymyxin D1 and D2 and even lead to the creation of new derivatives. nih.govnih.gov For example, the addition of certain amino acids has been shown to stimulate the production of Polymyxin D1 and D2. nih.govresearchgate.net

Heterologous Expression Systems: Expressing the polymyxin D biosynthetic gene cluster in a more genetically tractable host, such as Bacillus subtilis, can facilitate easier genetic manipulation and potentially higher yields of the desired compounds. nih.gov This approach overcomes the challenges associated with the genetic manipulation of the native producer. nih.gov

These biosynthetic engineering strategies hold the promise of generating a wide array of Polymyxin D2 analogues, which can then be screened for improved antibacterial activity and reduced toxicity.

Rational Design and Synthesis of Next-Generation this compound Derivatives

Building on the knowledge of structure-activity relationships (SAR), the rational design and chemical synthesis of novel this compound derivatives is a key area of future research. This approach allows for precise modifications that are not easily achievable through biosynthesis.

Modifications to the Lipophilic Tail: The N-terminal fatty acyl chain is crucial for the interaction of polymyxins with the bacterial outer membrane. mdpi.com Altering the length, branching, and composition of this tail can modulate the antibiotic's potency and toxicity.

Amino Acid Substitutions in the Peptide Core: Systematic replacement of amino acids within the cyclic peptide can provide insights into their role in antibacterial activity and interaction with bacterial membranes. For example, substituting the D-Serine at position 3 with other amino acids could significantly impact the molecule's properties. nih.gov

Reducing Cationic Charge: The high positive charge of polymyxins, conferred by the diaminobutyric acid (Dab) residues, is associated with their nephrotoxicity. nih.govnih.gov Designing derivatives with a reduced number of positive charges, while maintaining antibacterial efficacy, is a major goal. nih.govnih.gov For instance, replacing Dab residues in the linear tripeptide portion with neutral amino acids has been shown to produce effective antibacterial agents with potentially lower toxicity. nih.gov

A semi-synthetic approach, starting with the polymyxin core and adding novel side chains, has proven successful for other polymyxins and can be applied to this compound. sci-hub.redacs.org

In-depth Molecular Dynamics and Computational Modeling Studies

Computational methods, particularly molecular dynamics (MD) simulations, are becoming indispensable tools for understanding the intricate interactions between polymyxins and bacterial membranes at an atomic level. nih.govd-nb.infonih.govnih.gov

Simulating Membrane Interactions: MD simulations can model the binding and insertion of this compound into the outer membrane of Gram-negative bacteria. nih.govnih.govplos.org These simulations can reveal the specific roles of individual amino acid residues and the fatty acyl tail in destabilizing the lipopolysaccharide (LPS) layer. plos.orgnih.gov By understanding these interactions, researchers can predict how modifications to the this compound structure will affect its membrane-disrupting capabilities. nih.govnih.gov

Predicting Structure-Activity Relationships: Computational models can be used to predict the antibacterial activity and toxicity of newly designed this compound analogues before they are synthesized. nih.gov This in silico screening can prioritize the most promising candidates for laboratory synthesis and testing, thereby accelerating the drug discovery process.

Investigating Resistance Mechanisms: MD simulations can also be used to study how resistance mechanisms, such as modifications to the lipid A portion of LPS, affect the binding of this compound. researchgate.netresearchgate.net This knowledge is crucial for designing derivatives that can overcome existing resistance.

The integration of computational modeling with experimental data will provide a more complete picture of this compound's mechanism of action and guide the rational design of improved analogues. nih.gov

Exploration of New Bacterial Targets and Resistance Reversal Strategies

While the primary target of polymyxins is the bacterial outer membrane, future research will explore potential secondary intracellular targets. Additionally, strategies to overcome polymyxin resistance are a critical area of investigation.

Identifying Novel Targets: Some studies suggest that after disrupting the outer membrane, polymyxins may have additional intracellular effects. Identifying these secondary targets could open up new avenues for enhancing their antibacterial activity.

Circumventing Resistance: Bacterial resistance to polymyxins often involves modifications to the LPS, which reduce the binding affinity of the antibiotic. mdpi.comactanaturae.runih.govnih.gov This is frequently achieved by the addition of phosphoethanolamine or 4-amino-4-deoxy-L-arabinose to lipid A. nih.govnih.gov Research is focused on developing this compound derivatives that are less susceptible to these resistance mechanisms.

Combination Therapies: Using this compound analogues as "potentiators" or "synergizers" in combination with other classes of antibiotics is a promising strategy. frontiersin.orgmdpi.comacs.org Polymyxin derivatives can disrupt the outer membrane, allowing other antibiotics that are normally ineffective against Gram-negative bacteria to enter the cell and reach their targets. frontiersin.orgmdpi.com

Development of High-Throughput Screening and Analytical Platforms

To efficiently evaluate the large number of this compound analogues that will be generated through biosynthetic and synthetic efforts, the development of advanced screening and analytical platforms is essential.

High-Throughput Screening (HTS): HTS assays are needed to rapidly screen libraries of new compounds for antibacterial activity against a panel of clinically relevant Gram-negative pathogens. nih.govnih.govbiorxiv.org These assays can be automated to test thousands of compounds in a short period.

Advanced Analytical Techniques: The development of robust and sensitive analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is crucial for the purification, characterization, and quantification of this compound and its derivatives in complex biological samples. oup.comshimadzu.comnih.gov These methods are essential for pharmacokinetic and pharmacodynamic studies.

Standardized Testing Methodologies: Establishing standardized in vitro susceptibility testing methods is critical for accurately comparing the activity of new polymyxin derivatives. frontiersin.org The potency of polymyxins can be highly dependent on the specific conditions of the assay. frontiersin.org

The development of these platforms will streamline the research and development pipeline for new this compound-based antibiotics, from initial discovery to preclinical evaluation. unimelb.edu.au

Q & A

Q. What experimental models are most suitable for studying Polymyxin D2’s mechanism of action against Gram-negative bacteria?

Methodological Answer: Utilize in vitro assays such as time-kill kinetics, minimum inhibitory concentration (MIC) determinations, and lipopolysaccharide (LPS) binding assays to evaluate membrane disruption. Combine these with fluorescence microscopy to visualize bacterial membrane permeability changes. For validation, employ isothermal titration calorimetry (ITC) to quantify binding affinity to LPS . Animal models (e.g., murine sepsis) should include controls for endotoxin neutralization and cytokine profiling to correlate antimicrobial activity with immune response modulation .

Q. How can researchers validate the purity and structural integrity of this compound in synthetic or extracted samples?

Methodological Answer: Apply high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) for purity assessment. Use nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H, 13C^13C) to confirm structural identity. For batch consistency, include circular dichroism (CD) to analyze secondary structure stability under varying pH and temperature conditions .

Q. What are the key differences in the pharmacodynamic profiles of this compound compared to Polymyxin B and Colistin?

Methodological Answer: Conduct comparative studies using static and dynamic in vitro models (e.g., chemostats) to assess concentration-dependent vs. time-dependent killing. Measure post-antibiotic effect (PAE) duration and resistance emergence rates. Pair these with pharmacokinetic (PK) studies in rodent models to evaluate tissue penetration and renal clearance differences .

Advanced Research Questions

Q. How can contradictory data on this compound’s nephrotoxicity be systematically addressed in preclinical studies?

Methodological Answer: Design longitudinal studies with histopathological evaluations (e.g., tubular necrosis scoring) and biomarkers like serum creatinine, kidney injury molecule-1 (KIM-1), and neutrophil gelatinase-associated lipocalin (NGAL). Use transcriptomic profiling (RNA-seq) of renal tissues to identify toxicity pathways. Compare dosing regimens (e.g., bolus vs. continuous infusion) to mitigate toxicity while maintaining efficacy .

Q. What strategies optimize this compound’s efficacy in polymicrobial biofilm models?

Methodological Answer: Develop 3D in vitro biofilm models using clinical isolates (e.g., Pseudomonas aeruginosa and Acinetobacter baumannii co-cultures). Assess synergy with adjuvant agents (e.g., EDTA, silver nanoparticles) via checkerboard assays. Incorporate confocal microscopy with LIVE/DEAD staining to quantify biofilm penetration and disruption .

Q. How can multi-omics approaches elucidate resistance mechanisms to this compound in carbapenem-resistant Enterobacteriaceae (CRE)?

Methodological Answer: Perform whole-genome sequencing (WGS) of resistant mutants to identify mutations in pmrA/B, mgrB, or LPS modification genes. Validate findings with proteomics (e.g., LC-MS/MS) to detect lipid A modification enzymes. Integrate metabolomics (e.g., NMR-based flux analysis) to map metabolic adaptations during resistance development .

Methodological and Reproducibility Considerations

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?

Methodological Answer: Use nonlinear regression models (e.g., Hill equation) to calculate EC50_{50} and maximal effect (Emax_{max}). For in vivo data, apply mixed-effects models to account for inter-individual variability. Include Bayesian approaches for small-sample studies to improve parameter estimation .

Q. How should researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) data compliance when publishing this compound datasets?

Methodological Answer: Deposit raw spectral data (NMR, MS) in repositories like MetaboLights or ChEMBL with standardized metadata (e.g., solvent, temperature). Use persistent identifiers (DOIs) for datasets and cite them in manuscripts. Adopt ISA-Tab formats for experimental metadata to enhance interoperability .

Literature and Knowledge Gap Analysis

Q. What systematic review methodologies best identify gaps in this compound’s clinical translatability?

Methodological Answer: Conduct PRISMA-guided reviews of preclinical and Phase I/II trials. Use tools like ROBINS-I for bias assessment in animal studies. Map gaps using PICO frameworks: e.g., "In immunocompromised models (Population), does adjunctive immunotherapy (Intervention) improve this compound’s efficacy (Comparison) against disseminated infections (Outcome)?" .

Q. How can researchers reconcile discrepancies in reported this compound stability profiles across studies?

Methodological Answer: Perform accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months) with HPLC-UV monitoring. Compare degradation products via LC-MS/MS and molecular dynamics simulations to predict hydrolysis-prone regions. Publish negative data in supplementary materials to aid reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.